rel-(2S,4S)-Terconazole

Chiral Analysis Pharmaceutical Impurities Reference Standards

QC laboratories developing terconazole analytical methods face the challenge of diastereomeric impurity A identification with pharmacopoeial accuracy. This certified reference standard (EP/USP) delivers definitive identity verification. • Pharmacopoeia-mandated diastereomer (2RS,4RS) for HPLC/UPLC system suitability • Enables ANDA comparative impurity profiling with regulatory-grade data • Supports ICH-compliant batch release testing and long-term stability monitoring

Molecular Formula C26H31Cl2N5O3
Molecular Weight 532.466
CAS No. 1486497-66-8
Cat. No. B590875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(2S,4S)-Terconazole
CAS1486497-66-8
Synonymsrel-1-[4-[[(2R,4R)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)-piperazine
Molecular FormulaC26H31Cl2N5O3
Molecular Weight532.466
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26+/m0/s1
InChIKeyBLSQLHNBWJLIBQ-JYFHCDHNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-(2S,4S)-Terconazole Identity & Reference Standard Role


rel-(2S,4S)-Terconazole (CAS 1486497-66-8) is a synthetic chiral triazole compound with the molecular formula C26H31Cl2N5O3 and a molecular weight of 532.46 . It is defined as a diastereomer of the antifungal agent terconazole, differing in the spatial arrangement of its atoms at two stereocenters . In pharmaceutical and analytical chemistry contexts, this compound is unequivocally identified as Terconazole EP Impurity A and Terconazole Impurity A (USP) . Its primary and critical function is not as a therapeutic active pharmaceutical ingredient (API), but as a certified reference standard for analytical method development, validation, and quality control (QC) testing of terconazole drug substances and products, as required by pharmacopoeial monographs [1].

Unique Regulatory Role of rel-(2S,4S)-Terconazole


Substituting this compound with a generic or structurally similar molecule is not viable for analytical and regulatory purposes. The unique chiral centers of rel-(2S,4S)-Terconazole, designated (2RS,4RS) under EP nomenclature, define its specific identity as a diastereomer of the terconazole API, which is a racemic mixture of (2R,4S) and (2S,4R) enantiomers . This stereochemical difference is critical because pharmacopoeias such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate its use as a specific impurity reference standard. Using a different compound would invalidate analytical methods for terconazole, compromise regulatory submissions like Abbreviated New Drug Applications (ANDAs), and fail to meet the strict identification and purity requirements outlined in official monographs [1]. The procurement of this exact stereoisomer is a non-negotiable requirement for analytical and QC laboratories working on terconazole.

rel-(2S,4S)-Terconazole Verified Specifications


Chemical Identity & Stereochemical Purity

Procurement of this compound is essential for its verified identity as a specific diastereomer of terconazole. The molecule is explicitly named 'Terconazole Impurity A (USP)' and 'Terconazole EP Impurity A' in official contexts . Its chemical structure, including the defined stereochemistry at the 2S and 4S positions of the dioxolane ring, distinguishes it from the active pharmaceutical ingredient (API), which is a racemic mixture of (2R,4S) and (2S,4R) terconazole [1]. This specific stereochemical configuration is a regulated impurity, and the compound is supplied as a reference standard to enable its detection and quantification.

Chiral Analysis Pharmaceutical Impurities Reference Standards

Purity Benchmarking for Quantitative Analysis

The suitability of a reference standard for accurate quantitative analysis is directly tied to its purity. Suppliers of rel-(2S,4S)-Terconazole, intended for use as Terconazole EP Impurity A, provide quantitative purity specifications essential for method validation. The product is offered with a minimum purity of 98% . Other vendors confirm purity levels exceeding 95% . This high level of chemical purity is a critical specification for its intended use as a reference standard, allowing for the precise calibration of analytical instruments and the accurate quantification of this specific impurity in terconazole samples.

Analytical Chemistry Quality Control Method Validation

Defined Storage Conditions & Stability

Maintaining the integrity of a reference standard requires defined storage protocols. For rel-(2S,4S)-Terconazole, vendor recommendations specify storage in a cool, dry place and for long-term preservation, refrigerated conditions between 2-8°C are advised [1]. Adherence to these specific storage parameters is crucial for laboratories to maintain the compound's certified purity and prevent degradation, thereby ensuring the long-term validity of analytical data generated using this standard.

Sample Management Stability Studies Reference Standard Handling

Synthetic Availability & Custom Supply

Given the specialized nature of this compound as a specific diastereomeric impurity, commercial availability is a key factor for laboratory procurement. Suppliers indicate the compound is stocked and available for immediate shipment [1] and can also be custom-synthesized upon demand . This dual availability model ensures that researchers can obtain the reference standard for routine use while also having a pathway for securing larger quantities needed for extensive validation studies or long-term QC programs.

Custom Synthesis Research Supply Pharmaceutical Impurities

Application Scenarios for rel-(2S,4S)-Terconazole


Method Development & Validation for Terconazole QC

Laboratories developing HPLC or UPLC methods for the quantification of impurities in terconazole API or finished dosage forms must use rel-(2S,4S)-Terconazole as a certified reference standard. Its defined chemical identity and high purity (e.g., 98% ) are essential for method calibration, establishing system suitability criteria, and determining limits of detection and quantitation, in accordance with ICH guidelines and pharmacopoeial requirements [1].

QC & Batch Release Testing

This compound is indispensable for QC units in pharmaceutical manufacturing. It serves as the primary comparator to identify and quantify the Terconazole EP Impurity A in each manufactured batch of terconazole. Its use is a regulatory requirement for batch release testing, ensuring that the impurity profile of the final product meets the acceptance criteria defined in the EP and USP monographs for terconazole [1].

ANDA Support for Generic Terconazole

For generic pharmaceutical companies filing ANDAs for terconazole products, demonstrating analytical equivalence to the reference listed drug (RLD) is paramount. This includes a comparative impurity profiling study, which cannot be performed without a certified sample of rel-(2S,4S)-Terconazole to serve as a reference marker for this specific diastereomeric impurity. Its procurement is a prerequisite for generating the necessary comparative data for regulatory submissions [1].

Stability Studies & Forced Degradation

During stability testing of terconazole drug products, monitoring the formation of degradation products is required. The certified rel-(2S,4S)-Terconazole standard is used to track the potential increase of this specific chiral impurity over time. The defined storage conditions for the standard itself (e.g., 2-8°C [2]) are followed to ensure its integrity as a reliable control throughout the duration of long-term stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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